N-benzyl-2-chloro-N-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

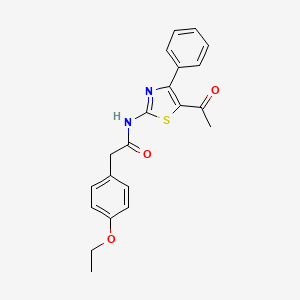

N-benzyl-2-chloro-N-phenylacetamide is a chemical compound with the molecular formula C15H14ClNO . It has an average mass of 259.731 Da and a monoisotopic mass of 259.076385 Da .

Molecular Structure Analysis

The InChI code for N-benzyl-2-chloro-N-phenylacetamide is 1S/C15H14ClNO/c16-11-15(18)17(14-9-5-2-6-10-14)12-13-7-3-1-4-8-13/h1-10H,11-12H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

N-benzyl-2-chloro-N-phenylacetamide is a powder with a melting point of 75-76 degrees Celsius . The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Microwave-Assisted Alkylation : N-Phenyl-2-phenylacetamide, a related compound, can be alkylated with benzyl chloride under microwave irradiation in a solvent-free system. This alkylation yields various N-, O-, and C-products, with the N-product being the main product under microwave conditions. An excess of base and benzyl chloride leads to a higher yield of the O-product (Mijin et al., 2008).

Synthesis in Different Conditions : Benzylation of N-phenyl-2-phenylacetamide, a similar compound, can also be carried out in the presence of phase-transfer catalysts. The formation of alkylation products can be tracked by gas chromatography, indicating the versatility of the synthesis process under different conditions (Mijin et al., 1997).

Nickel-Catalyzed Aminocarbonylation : Phenylacetamides, a group including N-benzyl-2-chloro-N-phenylacetamide, are versatile in synthetic chemistry. They can be used in nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides, a process highlighted by wide functional group tolerance under mild conditions (Wang et al., 2020).

Potential Pharmaceutical Applications

Sigma1 Receptor Ligands : N-(1-benzylpiperidin-4-yl)arylacetamides, chemically related to N-benzyl-2-chloro-N-phenylacetamide, have been synthesized and evaluated for their binding properties to sigma1 and sigma2 receptors. They display higher affinity for sigma1 versus sigma2 receptors, indicating potential pharmaceutical applications (Huang et al., 2001).

Anticonvulsant Activities : Derivatives of N-benzyl-2-acetamidopropionamide, structurally related to N-benzyl-2-chloro-N-phenylacetamide, have demonstrated potent anticonvulsant activities. This suggests potential applications of related compounds in the treatment of seizures (Choi et al., 1996).

Antibacterial Properties : Compounds such as 2-aryloxy-N-phenylacetamide have shown antibacterial activity against various bacteria. This highlights the potential of N-benzyl-2-chloro-N-phenylacetamide and similar compounds in developing new antibacterial agents (Yele et al., 2021).

Safety and Hazards

N-benzyl-2-chloro-N-phenylacetamide is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

Eigenschaften

IUPAC Name |

N-benzyl-2-chloro-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c16-11-15(18)17(14-9-5-2-6-10-14)12-13-7-3-1-4-8-13/h1-10H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSKJDUGDLZDTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-chloro-N-phenylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-difluorobenzyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2899296.png)

![N-[4-(acetylamino)phenyl]-2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide](/img/structure/B2899297.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)pyrazine-2-carboxamide](/img/structure/B2899299.png)

![1'-Propyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B2899302.png)

![4-[(4-Methyl-1,3-thiazol-2-yl)methylamino]pyridine-2-carbonitrile](/img/structure/B2899303.png)

![{Bicyclo[3.1.0]hexan-3-yl}methanamine](/img/structure/B2899307.png)

![2-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2899315.png)

![{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone](/img/structure/B2899317.png)